1-(Isoquinolin-5-YL)ethanone
Overview
Description
1-(Isoquinolin-5-YL)ethanone is an organic compound with the molecular formula C11H9NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and resistance to chemical attack, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-5-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-5-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield isoquinoline-5-ethanol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Isoquinoline-5-carboxylic acid.
Reduction: Isoquinoline-5-ethanol.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
1-(Isoquinolin-5-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-5-YL)ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the ethanone group.
Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in a different position.
1-(Quinolin-5-YL)ethanone: A structurally similar compound with a quinoline ring instead of an isoquinoline ring
Uniqueness: 1-(Isoquinolin-5-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-isoquinolin-5-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBRCLXBIDDEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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